molecular formula C14H12N4O2S B12724083 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- CAS No. 130421-54-4

1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl-

Cat. No.: B12724083
CAS No.: 130421-54-4
M. Wt: 300.34 g/mol
InChI Key: CLKLUNYELBYANB-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a carboxamide group, a methoxyphenyl substituent, and a thiazolyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the synthesis and reduce waste.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-2-thiazolyl- lies in its specific combination of functional groups, which provides a balance of electronic and steric properties, making it a versatile compound for various applications.

Properties

CAS No.

130421-54-4

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-20-10-4-2-9(3-5-10)11-8-12(18-17-11)13(19)16-14-15-6-7-21-14/h2-8H,1H3,(H,17,18)(H,15,16,19)

InChI Key

CLKLUNYELBYANB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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